Methyl 4,5-difluoro-2-nitrobenzoate: A Core Building Block for Advanced Synthesis
Methyl 4,5-difluoro-2-nitrobenzoate: A Core Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a cornerstone intermediate in medicinal chemistry and materials science, Methyl 4,5-difluoro-2-nitrobenzoate presents a unique combination of functional groups that offer versatile reactivity. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.
Compound Profile and Physicochemical Properties
Methyl 4,5-difluoro-2-nitrobenzoate is a strategically functionalized aromatic compound.[1] Its structure, featuring two electron-withdrawing fluorine atoms and a powerful nitro group, alongside a methyl ester, makes it a highly valuable precursor for complex molecular architectures.[1]
Key Identifiers:
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| Molecular Weight | 217.13 g/mol | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [3] |
| Boiling Point | 288.2 ± 40.0 °C at 760 mmHg | [3] |
| Flash Point | 128.1 ± 27.3 °C | [3] |
| Polar Surface Area | 72.1 Ų | [2] |
| XLogP3 | 1.9 | [2] |
| Refractive Index | 1.516 | [4] |
Synthesis and Manufacturing
The most common and industrially scalable method for synthesizing Methyl 4,5-difluoro-2-nitrobenzoate is through the Fischer esterification of its parent carboxylic acid, 4,5-difluoro-2-nitrobenzoic acid. This acid-catalyzed reaction is a classic and reliable method for producing esters.
Protocol: Fischer Esterification of 4,5-difluoro-2-nitrobenzoic acid
This protocol is based on established methods for the esterification of similar substituted benzoic acids.[6][7]
Objective: To synthesize Methyl 4,5-difluoro-2-nitrobenzoate via acid-catalyzed esterification.
Materials:
-
4,5-difluoro-2-nitrobenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4,5-difluoro-2-nitrobenzoic acid in an excess of methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid dropwise (approximately 0.1-0.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3-5 hours.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture over crushed ice.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or recrystallization if necessary.
Reactivity and Mechanistic Insights
The chemical behavior of Methyl 4,5-difluoro-2-nitrobenzoate is dominated by the strong electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) substituents. This electronic profile profoundly influences the reactivity of the aromatic ring.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group, positioned ortho to the ester and one of the fluorine atoms, strongly deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic aromatic substitution. The fluorine atoms are excellent leaving groups in SNAr reactions. This makes the compound an ideal substrate for introducing nucleophiles (e.g., amines, alkoxides) at the C4 or C5 positions.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂). This transformation is fundamental to its use as a building block, as the resulting aminobenzoate is a key precursor for the synthesis of a wide array of heterocyclic structures, such as benzoxazinones and triazinones.[1] This reduction is typically achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂, Pd/C).[1]
The interplay of these functional groups provides a logical pathway for constructing complex molecules, a cornerstone of modern drug discovery.[1]
Caption: Key reactivity pathways for Methyl 4,5-difluoro-2-nitrobenzoate.
Applications in Research and Drug Development
The true value of Methyl 4,5-difluoro-2-nitrobenzoate lies in its role as a versatile synthetic intermediate.
-
Pharmaceutical Synthesis: Fluorinated aromatic compounds are highly sought after in drug design. The inclusion of fluorine can significantly enhance crucial properties like metabolic stability, bioavailability, and binding affinity.[8] This compound serves as a starting material for APIs where a substituted aniline or anthranilic acid core is required. Its derivatives are particularly relevant in the development of kinase inhibitors for treating inflammatory diseases and cancer.[1]
-
Agrochemicals and Materials Science: The reactive nature of this molecule also makes it suitable for creating specialized polymers and agrochemicals where specific electronic and functional properties are desired.[8]
Spectroscopic Analysis
For compound verification, the following spectroscopic characteristics are expected:
-
¹H NMR: The proton NMR spectrum would show distinct signals for the two aromatic protons and a singlet for the methyl ester protons (~3.9 ppm). The aromatic signals would appear as complex multiplets due to H-F and H-H coupling.
-
¹³C NMR: The carbon spectrum would show eight distinct signals corresponding to each carbon atom in the molecule. The carbon atoms attached to fluorine would show characteristic C-F coupling.
-
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum would show a molecular ion peak (M⁺) at m/z 217.[2] Subsequent fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the nitro group (-NO₂). A general GC-MS protocol for similar compounds involves using a non-polar capillary column and standard temperature programming.[9]
Safety and Handling
As with many nitroaromatic compounds, proper safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][10] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[4][12]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[10][11]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[11]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
Methyl 4,5-difluoro-2-nitrobenzoate is a high-value chemical intermediate whose utility is derived from its specific substitution pattern. The combination of a reducible nitro group and an aromatic ring activated for nucleophilic substitution provides chemists with a powerful tool for the synthesis of complex, fluorinated molecules. Its application, particularly in the construction of heterocyclic systems for drug discovery, underscores its strategic importance in modern chemical research.
References
-
PubChem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc.com. (2025-02-05). Methyl 4,5-difluoro-2-nitrobenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%. Retrieved from [Link]
-
Sageview. (n.d.). Applications of 2,5-Difluoro-4-nitrobenzoic Acid in Specialty Chemicals. Retrieved from [Link]
-
Appchem. (n.d.). Methyl 4,5-difluoro-2-nitrobenzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 4,5-difluoro-2-nitrobenzoate | C8H5F2NO4 | CID 21928432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4,5-difluoro-2-nitrobenzoate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. appchemical.com [appchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
